(2S,4R)-tert-Butyl 4-hydroxypyrrolidine-2-carboxylate (2S,4R)-tert-Butyl 4-hydroxypyrrolidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15789444
InChI: InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)7-4-6(11)5-10-7/h6-7,10-11H,4-5H2,1-3H3/t6-,7+/m1/s1
SMILES:
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol

(2S,4R)-tert-Butyl 4-hydroxypyrrolidine-2-carboxylate

CAS No.:

Cat. No.: VC15789444

Molecular Formula: C9H17NO3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-tert-Butyl 4-hydroxypyrrolidine-2-carboxylate -

Specification

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
IUPAC Name tert-butyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate
Standard InChI InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)7-4-6(11)5-10-7/h6-7,10-11H,4-5H2,1-3H3/t6-,7+/m1/s1
Standard InChI Key VSLZXCDAPVPGOX-RQJHMYQMSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@@H]1C[C@H](CN1)O
Canonical SMILES CC(C)(C)OC(=O)C1CC(CN1)O

Introduction

(2S,4R)-tert-Butyl 4-hydroxypyrrolidine-2-carboxylate is a chiral compound belonging to the pyrrolidine derivatives class. It features a tert-butyl ester group and a hydroxyl group at the 4-position of the pyrrolidine ring, making it significant in organic synthesis and medicinal chemistry due to its unique stereochemistry and functional groups .

Synthesis

The synthesis of (2S,4R)-tert-Butyl 4-hydroxypyrrolidine-2-carboxylate typically involves specific reaction conditions to achieve high yields and purity. A common synthetic route includes using tert-butyl hydroperoxide as an oxidizing agent to introduce the tert-butyl ester group. The process may involve batch or continuous flow methods in industrial settings for scalability. Purification techniques such as crystallization or chromatography are employed to isolate the final product with desired quality.

Applications and Research Findings

This compound's unique structural features make it valuable for further research and development in various scientific fields. Its ability to participate in various chemical transformations due to its functional groups is particularly noteworthy. The hydroxyl group can act as a nucleophile in substitution reactions, while the carboxylic acid moiety can engage in esterification or amidation reactions.

Comparison with Related Compounds

Other related compounds, such as tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate, share similar molecular formulas and weights but differ in stereochemistry. These differences can significantly impact their chemical and biological properties .

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